molecular formula C12H16ClNO3 B13556037 tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate

tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate

Cat. No.: B13556037
M. Wt: 257.71 g/mol
InChI Key: GQMHHQBRFHFTIR-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a chloro-substituted benzyl group, and a hydroxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde.

    Reduction: Formation of tert-Butyl (4-hydroxybenzyl)carbamate.

    Substitution: Formation of tert-Butyl (3-azido-4-hydroxybenzyl)carbamate or tert-Butyl (3-thio-4-hydroxybenzyl)carbamate.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its ability to undergo various chemical transformations makes it a versatile building block in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxybutyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (phenylmethylene)carbamate

Comparison: tert-Butyl (3-chloro-4-hydroxybenzyl)carbamate is unique due to the presence of the chloro and hydroxy groups on the benzyl ring. These functional groups provide additional reactivity and versatility compared to similar compounds that may lack these substituents .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-[(3-chloro-4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

GQMHHQBRFHFTIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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